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Compound of Interest

Compound Name: LAS195319

Cat. No.: B15542463 Get Quote

Notice: Publicly available scientific literature and data resources do not contain information

regarding a PIM kinase inhibitor designated as "LAS195319." As a result, this guide cannot

provide specific quantitative data, detailed experimental protocols, or signaling pathway

diagrams directly related to this compound.

The following sections will, therefore, focus on the broader context of PIM kinase inhibition,

drawing on established knowledge and data from well-characterized inhibitors. This information

is intended to serve as a foundational resource for researchers, scientists, and drug

development professionals interested in the investigation of PIM kinases.

Introduction to PIM Kinases
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of

three highly homologous serine/threonine kinases: PIM1, PIM2, and PIM3. These kinases are

key regulators of various cellular processes, including cell cycle progression, survival, and

protein synthesis. Upregulation of PIM kinases has been implicated in the pathogenesis of

numerous hematological malignancies and solid tumors, making them attractive targets for

therapeutic intervention.

PIM kinases are constitutively active and their activity is primarily regulated at the level of

protein expression. They are downstream effectors of several signaling pathways, most notably

the JAK/STAT pathway.
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The PIM Kinase Signaling Pathway
PIM kinases exert their oncogenic effects through the phosphorylation of a wide range of

downstream substrates. A simplified representation of the core PIM kinase signaling pathway is

depicted below. This pathway illustrates the central role of PIM kinases in promoting cell

survival and proliferation.
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Caption: Simplified PIM kinase signaling pathway.
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Investigating PIM Kinase Inhibition: Methodologies
A standard workflow for the preclinical investigation of a novel PIM kinase inhibitor would

involve a series of in vitro and in vivo experiments to determine its potency, selectivity,

mechanism of action, and anti-tumor efficacy.

In Vitro Assays
A typical in vitro testing cascade for a PIM kinase inhibitor is outlined below.
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Caption: General workflow for in vitro evaluation of a PIM kinase inhibitor.
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Experimental Protocols:

Biochemical Kinase Assays:

Objective: To determine the direct inhibitory activity of the compound against purified PIM

kinase isoforms (PIM1, PIM2, PIM3).

Methodology (Example: Kinase-Glo® Luminescent Kinase Assay):

Prepare a reaction mixture containing the purified PIM kinase, its specific substrate

(e.g., a peptide), and ATP.

Add serial dilutions of the test compound (e.g., LAS195319) to the reaction mixture.

Incubate the reaction to allow for kinase activity.

Add Kinase-Glo® reagent, which measures the amount of remaining ATP. A lower

luminescence signal indicates higher kinase activity (more ATP consumed) and thus

weaker inhibition.

Calculate IC50 values by plotting the percentage of kinase inhibition against the

compound concentration.

Cellular Proliferation Assays:

Objective: To assess the effect of the compound on the growth of cancer cell lines with

known PIM kinase expression levels.

Methodology (Example: CellTiter-Glo® Luminescent Cell Viability Assay):

Seed cancer cells in 96-well plates and allow them to adhere overnight.

Treat the cells with a range of concentrations of the test compound.

Incubate for a defined period (e.g., 72 hours).

Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal

proportional to the amount of ATP present, an indicator of metabolically active cells.
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Measure luminescence to determine cell viability and calculate GI50 (concentration for

50% growth inhibition) values.

Western Blotting for Target Engagement and Downstream Signaling:

Objective: To confirm that the compound inhibits PIM kinase activity within the cell and

affects downstream signaling pathways.

Methodology:

Treat cancer cells with the test compound for a specified time.

Lyse the cells to extract total protein.

Separate proteins by size using SDS-PAGE and transfer them to a membrane.

Probe the membrane with primary antibodies specific for phosphorylated and total

levels of PIM substrates (e.g., p-BAD, p-4E-BP1) and PIM kinases themselves.

Use secondary antibodies conjugated to an enzyme for detection (e.g.,

chemiluminescence). A decrease in the phosphorylated form of the substrate indicates

target engagement and inhibition.

In Vivo Models
Promising compounds from in vitro studies are advanced to in vivo models to evaluate their

efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).

Experimental Protocols:

Xenograft Tumor Models:

Objective: To assess the anti-tumor activity of the compound in a living organism.

Methodology:

Implant human cancer cells (e.g., as a subcutaneous injection) into

immunocompromised mice.
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Once tumors reach a palpable size, randomize the mice into vehicle control and

treatment groups.

Administer the test compound (e.g., orally, intraperitoneally) according to a defined

dosing schedule.

Measure tumor volume and body weight regularly.

At the end of the study, collect tumors and other tissues for pharmacodynamic analysis

(e.g., Western blotting for target modulation).

Data Presentation
While specific data for LAS195319 is unavailable, a typical data summary for a PIM kinase

inhibitor would be presented in tabular format for clear comparison.

Table 1: In Vitro Activity of a Hypothetical PIM Kinase Inhibitor

Assay Type Target/Cell Line Endpoint Value (nM)

Biochemical PIM1 Kinase IC50 Data Not Available

Biochemical PIM2 Kinase IC50 Data Not Available

Biochemical PIM3 Kinase IC50 Data Not Available

Cellular MV-4-11 (AML) GI50 Data Not Available

| Cellular | MM.1S (Multiple Myeloma) | GI50 | Data Not Available |

Table 2: In Vivo Efficacy in a Hypothetical Xenograft Model

Model Dosing Schedule Endpoint Result

| MV-4-11 Xenograft | e.g., 50 mg/kg, oral, QD | Tumor Growth Inhibition (%) | Data Not

Available |
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Conclusion
The investigation of novel PIM kinase inhibitors is a promising area of cancer research. A

systematic approach involving a combination of in vitro and in vivo studies is crucial for

characterizing the therapeutic potential of new chemical entities. While no public information is

currently available for a compound named LAS195319, the methodologies and principles

outlined in this guide provide a framework for the evaluation of any new PIM kinase inhibitor.

Future research and publications may shed light on the specific properties of LAS195319,

should it be a compound under active investigation.

To cite this document: BenchChem. [Investigating PIM Kinases: A Technical Guide to
LAS195319]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15542463#investigating-pim-kinases-with-las195319]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b15542463?utm_src=pdf-body
https://www.benchchem.com/product/b15542463?utm_src=pdf-body
https://www.benchchem.com/product/b15542463#investigating-pim-kinases-with-las195319
https://www.benchchem.com/product/b15542463#investigating-pim-kinases-with-las195319
https://www.benchchem.com/product/b15542463#investigating-pim-kinases-with-las195319
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15542463?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

